molecular formula C7H9ClN2 B15312001 (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine

Cat. No.: B15312001
M. Wt: 156.61 g/mol
InChI Key: CRJWHVHYCRSVFV-RXMQYKEDSA-N
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Description

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine as the starting material.

    Alkylation: The 4-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(4-Bromopyridin-2-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1r)-1-(4-Fluoropyridin-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    (1r)-1-(4-Methylpyridin-2-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (1r)-1-(4-Chloropyridin-2-yl)ethan-1-amine lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1R)-1-(4-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

CRJWHVHYCRSVFV-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)Cl)N

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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